3-(Azetidin-3-yl)pyridine hydrochloride

PDE3 Inhibition Cardiovascular Inflammation

Optimize your medicinal chemistry campaign with 3-(Azetidin-3-yl)pyridine hydrochloride—the validated core scaffold for potent NAMPT inhibitors (IC50 2.7 nM) and selective PDE3 modulators (IC50 11.4–26.9 nM). The unique azetidine-pyridine motif delivers superior sp3 character, solubility, and target-binding specificity that generic piperidine/pyrrolidine analogs cannot replicate, ensuring project continuity and reproducible SAR. Supplied as a stable, research-grade hydrochloride salt for direct use in HTS library design and lead optimization. Request pricing now.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 1446407-31-3
Cat. No. B3322357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)pyridine hydrochloride
CAS1446407-31-3
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CN=CC=C2.Cl
InChIInChI=1S/C8H10N2.ClH/c1-2-7(4-9-3-1)8-5-10-6-8;/h1-4,8,10H,5-6H2;1H
InChIKeyVFQYUSHMECHGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)pyridine hydrochloride (CAS 1446407-31-3) for Research & Development Procurement


3-(Azetidin-3-yl)pyridine hydrochloride (CAS 1446407-31-3) is a heterocyclic building block consisting of a pyridine ring linked to an azetidine moiety at the 3-position. This compound serves as a versatile scaffold in medicinal chemistry , particularly for developing bioactive molecules such as kinase inhibitors [1] and enzyme modulators [2]. Its hydrochloride salt form enhances solubility and stability, making it suitable for various research applications.

Why 3-(Azetidin-3-yl)pyridine hydrochloride Cannot Be Directly Replaced by Other Heterocyclic Building Blocks


Generic substitution of 3-(Azetidin-3-yl)pyridine hydrochloride with other nitrogen-containing heterocycles (e.g., piperidine or pyrrolidine analogs) is not scientifically valid due to the unique steric and electronic properties of the azetidine ring. Azetidines possess a distinct pKa and conformational profile compared to larger rings, which critically influences target binding and physicochemical properties [1]. SAR studies demonstrate that even minor modifications, such as methyl substitution on the azetidine ring, can abolish biological activity [2], underscoring the need for precise structural replication. Using a piperidine analog instead of this compound in a lead optimization campaign would likely yield different potency, selectivity, and ADME profiles, jeopardizing project continuity.

Quantitative Performance Benchmarks: 3-(Azetidin-3-yl)pyridine hydrochloride in Comparative Assays


PDE3 Inhibitory Activity: Direct Comparison with Piperidine and Pyridazine Analogs

3-(Azetidin-3-yl)pyridine hydrochloride exhibits potent inhibition of phosphodiesterase 3 (PDE3), a key target in cardiovascular and inflammatory diseases. In a comparative study, the compound demonstrated a specific activity profile, with an IC50 range of 11.4-26.9 nM against PDE3 from porcine platelets [1]. This activity is in contrast to a related pyridazine analog, 3-(azetidin-3-yl)pyridazine hydrochloride, which shows a different potency profile due to altered electronic properties . The precise IC50 value positions this compound as a valuable tool for PDE3-related research, distinct from broader PDE inhibitors.

PDE3 Inhibition Cardiovascular Inflammation

NAMPT Inhibition: A Potent Scaffold for Oncology Applications

The 3-pyridyl azetidine motif, as found in 3-(Azetidin-3-yl)pyridine hydrochloride, is a core structural element of potent NAMPT inhibitors. A study identified a urea derivative based on this scaffold that exhibited an IC50 of 2.7 nM in a biochemical NAMPT inhibition assay [1]. This demonstrates the motif's potential for generating highly active compounds. In contrast, other heterocyclic scaffolds, such as piperidine-based ureas, may show different inhibition profiles and ADME properties, highlighting the unique value of the azetidine-pyridine core for developing next-generation NAMPT inhibitors.

NAMPT Oncology Metabolism

Nicotinic Acetylcholine Receptor (nAChR) Ligand Design: Impact of Azetidine Substitution

SAR studies on azetidine-containing nAChR ligands, such as ABT-594, reveal that the azetidine ring and its substitution pattern are critical for activity. While 3-(Azetidin-3-yl)pyridine hydrochloride is a building block and not a final ligand, its structure is directly relevant to this SAR. The study showed that adding one or two methyl groups to the 3-position of the azetidine ring led to a substantial loss in both binding affinity and analgesic activity [1]. This underscores that the unsubstituted azetidine ring in the target compound is a crucial feature for maintaining the desired pharmacological profile, and that any deviation can drastically alter biological outcomes.

nAChR Pain CNS Disorders

Chemical Stability and Handling: Hydrochloride Salt Advantage

3-(Azetidin-3-yl)pyridine hydrochloride offers a key advantage over its free base form in terms of stability and handling. As a hydrochloride salt, it is a solid with improved long-term stability compared to the free base, which may be prone to oxidation or decomposition . This salt form enhances aqueous solubility and facilitates accurate weighing and formulation for biological assays. This is a critical practical consideration for reproducible research, as the free base form can lead to inconsistent results due to degradation or handling difficulties. The purity of commercially available material is typically ≥97% .

Chemical Stability Handling Formulation

Validated Research Applications for 3-(Azetidin-3-yl)pyridine hydrochloride


Lead Optimization in Oncology: NAMPT Inhibitor Development

Procure 3-(Azetidin-3-yl)pyridine hydrochloride for use as a central scaffold in the design and synthesis of novel NAMPT inhibitors. The 3-pyridyl azetidine motif has been validated in the development of potent inhibitors (e.g., IC50 = 2.7 nM), making it a superior starting point for medicinal chemistry campaigns targeting cancer metabolism [1]. This scaffold offers a clear advantage over other heterocyclic cores by providing a specific vector for urea or carboxamide functionalization.

CNS Drug Discovery: nAChR Modulator Synthesis

Utilize this compound as a key intermediate for synthesizing nAChR ligands for pain and neurological disorder research. The unsubstituted azetidine ring is a critical feature for high-affinity binding, as SAR studies show that modifications to this moiety severely diminish activity [2]. This building block enables the exploration of structure-activity relationships around the pyridine ring while maintaining the optimal azetidine core.

Cardiovascular and Inflammation Research: PDE3 Probe Synthesis

Employ 3-(Azetidin-3-yl)pyridine hydrochloride in the creation of selective PDE3 inhibitors for probing cardiovascular function and inflammatory pathways. The compound's demonstrated activity against PDE3 (IC50 = 11.4-26.9 nM) provides a direct, quantitative basis for its use in developing tool compounds and potential therapeutics [3]. This offers a more targeted approach compared to using broader-spectrum PDE inhibitors.

General Medicinal Chemistry: Diversification of Heterocyclic Libraries

Incorporate this building block into high-throughput screening libraries to generate diverse, drug-like molecules. The unique combination of a basic azetidine and a pyridine ring introduces desirable physicochemical properties (e.g., increased sp3 character, improved solubility) often absent in flat, aromatic compounds [4]. This enhances the likelihood of identifying novel hits with favorable ADME profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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